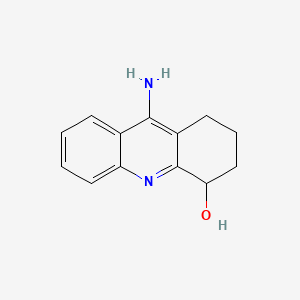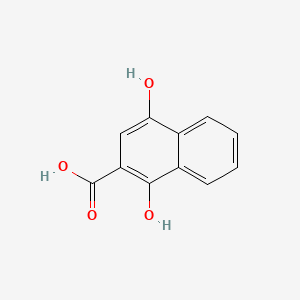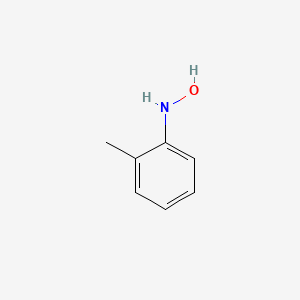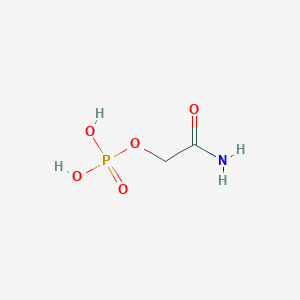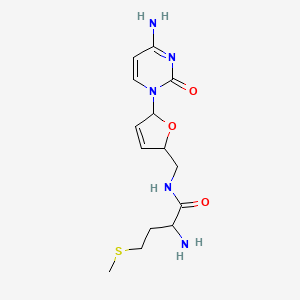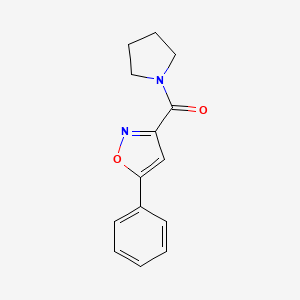
(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone is a heteroarene and an aromatic amide.
科学的研究の応用
Anticonvulsant and Sodium Channel Blocking Agents
A study by Malik and Khan (2014) explored derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone for their anticonvulsant activities. One such compound exhibited potent anticonvulsant effects, surpassing the reference drug phenytoin, and was also found to influence sodium channels in vitro, suggesting a potential mechanism of action for anticonvulsant effects (Malik & Khan, 2014).
Antimicrobial Activity
Kumar et al. (2012) synthesized derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone and assessed their antimicrobial efficacy. The study found that these compounds, particularly those with a methoxy group, demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Optical and Luminescent Properties
Volpi et al. (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot condensation method, which included compounds related to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone. These compounds showed remarkable Stokes' shift range and quantum yields, indicating their potential use in the development of luminescent materials (Volpi et al., 2017).
Crystal Structure Analysis
Cao et al. (2010) synthesized and analyzed the crystal structure of a compound similar to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone, providing insights into the structural attributes that may influence the chemical and physical properties of these compounds (Cao et al., 2010).
Anti-inflammatory Activity
Research by Arunkumar et al. (2009) synthesized and evaluated novel pyrazole derivatives of gallic acid, which are structurally related to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone, for anti-inflammatory activity. The study demonstrated significant anti-inflammatory effects in vivo (Arunkumar et al., 2009).
特性
製品名 |
(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
(5-phenyl-1,2-oxazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-13(18-15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChIキー |
JDBDMIPWPHEKEQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
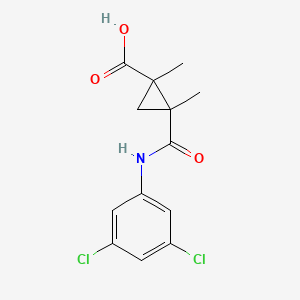
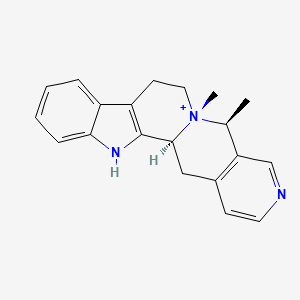
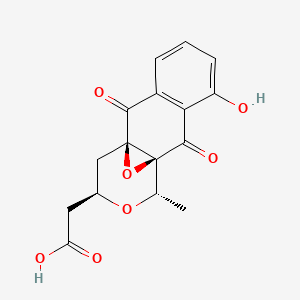
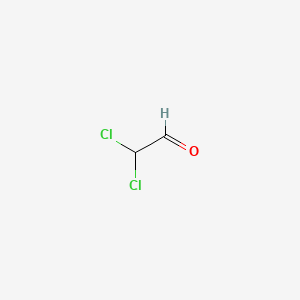
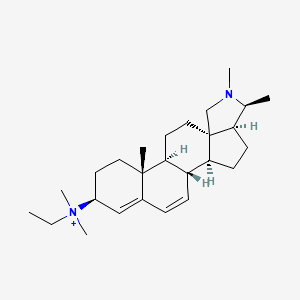

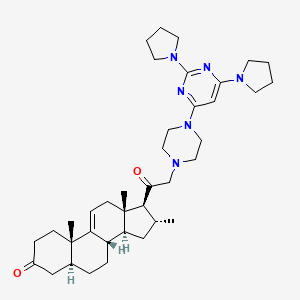
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
